molecular formula C21H15F5O3 B5151081 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5151081
M. Wt: 410.3 g/mol
InChI Key: PZBKEHUXMCIQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of a natural product known as flavonoids, which are widely known for their medicinal properties. The purpose of

Mechanism of Action

The mechanism of action of 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress tumor growth in animal models. It has also been found to reduce inflammation and oxidative stress in various tissues, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its high potency and selectivity for its target molecules. This makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential applications in other fields, such as cardiovascular disease, diabetes, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules in cells.

Synthesis Methods

The synthesis of 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction of pentafluorobenzyl bromide with 4-methyl-2-nitrophenol in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using a reducing agent. Finally, the amine is reacted with a chromone derivative to yield the desired product.

Scientific Research Applications

4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various fields of science. In particular, this compound has shown promising results in cancer research, where it has been found to possess potent anti-cancer properties. It has also been investigated for its anti-inflammatory, anti-oxidant, and neuroprotective effects.

properties

IUPAC Name

4-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F5O3/c1-9-14(28-8-13-15(22)17(24)19(26)18(25)16(13)23)7-6-11-10-4-2-3-5-12(10)21(27)29-20(9)11/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBKEHUXMCIQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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